molecular formula C10H14ClN5O5S B605017 6-Thioguanosine HCl

6-Thioguanosine HCl

Cat. No. B605017
M. Wt: 351.76
InChI Key: INBGHIMZUTWBNH-NZDFUMTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thioguanosine is an Antineoplastic agent.

Scientific Research Applications

Photophysical Properties and Phototoxicity

  • Research by Reichardt et al. (2011) explored the photophysics of 6-thioguanosine. This compound exhibits phototoxicity, primarily due to its ability to absorb UVA light, leading to photosensitization of molecular oxygen and potential photooxidative DNA damage. This high phototoxicity is crucial for understanding the risks associated with sunlight exposure in patients treated with pro-drugs metabolized into 6-thioguanosine (Reichardt, Guo, & Crespo-Hernández, 2011).

Luminescence Probing

  • Rubin et al. (1995) used 6-thioguanine as a luminescence probe to study DNA and cryoprotector solutions. The temperature behavior of 6-thioguanosine was examined in different solutions, providing insights into the structural transitions in cryoprotectors and DNA solutions (Rubin, Blagoǐ, & Bokovoy, 1995).

Enhanced Performance against Resistant Cancer Cells

  • Moreno et al. (2022) investigated 6-thioguanosine monophosphate (6sGMP) prodrugs and their efficacy against thiopurine-resistant leukemia and breast cancer cells. They demonstrated that these prodrugs are effective antiproliferative compounds, overcoming resistance to thiopurines (Moreno et al., 2022).

RNA Synthesis and Protein Stability

  • Melvin et al. (1978) highlighted the use of 6-thioguanosine in the isolation of newly synthesized RNA by affinity chromatography. They also noted that 6-thioguanosine's cytotoxic effects impair both RNA and protein synthesis, indicating its impact on cellular processes (Melvin, Milne, Slater, Allen, & Keir, 1978).

Electrochemical Studies

  • Arias et al. (2006) studied the electrochemical behavior of 6-thioguanosine monolayers on mercury surfaces, providing insights into the interfacial properties of this compound and its potential applications in electrochemical sensors or analytical methods (Arias, Álvarez, & Fonseca, 2006).

Analysis of Thiopurine Metabolites

  • Vikingsson et al. (2009) conducted a study on the measurement of thioguanosine monophosphate and other thiopurine metabolites in erythrocytes, which is significant for monitoring thiopurine therapy in inflammatory bowel disease patients (Vikingsson, Carlsson, Almér, & Peterson, 2009).

properties

Product Name

6-Thioguanosine HCl

Molecular Formula

C10H14ClN5O5S

Molecular Weight

351.76

IUPAC Name

2-Amino-6-mercaptopurin-9-ylriboside hydrochloride

InChI

InChI=1S/C10H13N5O5S.ClH/c11-10-13-7-4(8(21)14-10)12-2-15(7)20-9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,21);1H/t3-,5-,6-,9?;/m1./s1

InChI Key

INBGHIMZUTWBNH-NZDFUMTISA-N

SMILES

O[C@H]([C@@H]([C@@H](CO)O1)O)C1ON2C=NC3=C(S)N=C(N)N=C23.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-Thioguanosine;  NSC-29422;  NSC 29422;  NSC29422;  6-Thioguanosine HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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